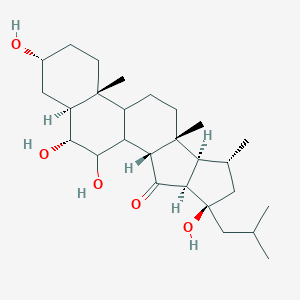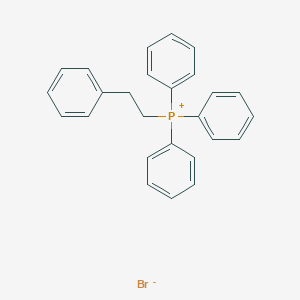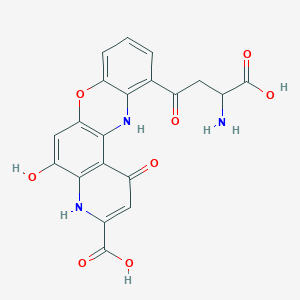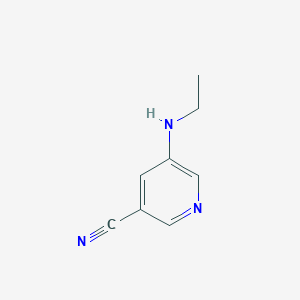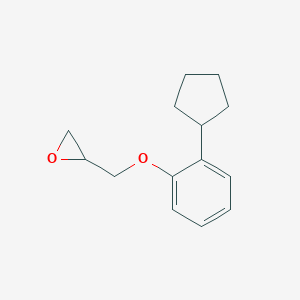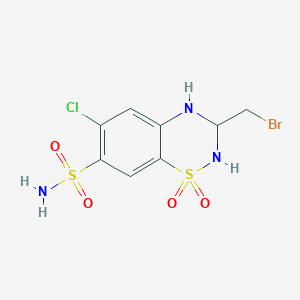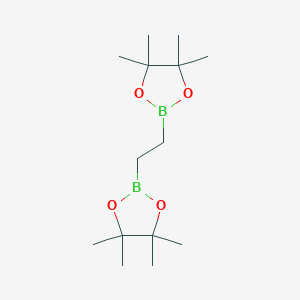
1,3,2-Dioxaborolane, 2,2'-(1,2-ethanediyl)bis[4,4,5,5-tetramethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,2-Dioxaborolane, 2,2’-(1,2-ethanediyl)bis[4,4,5,5-tetramethyl-] is a chemical compound with the molecular formula C6H12B2O6 . It is also known by other names such as Boric acid, ethylene glycol ester, and 2,2’-(Ethylenebis(oxy))bis(1,3,2-dioxaborolane) .
Molecular Structure Analysis
The molecular structure of this compound includes two boron atoms, six carbon atoms, twelve hydrogen atoms, and six oxygen atoms . The exact structure can be represented by the canonical SMILES string: B1(OCCO1)OCCOB2OCCO2 .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, similar compounds have been used in various chemical reactions. For instance, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane has been used for borylation and hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical And Chemical Properties Analysis
This compound has a molecular weight of 201.78 g/mol . Unfortunately, other physical and chemical properties like boiling point, density, etc., are not available in the resources.Wissenschaftliche Forschungsanwendungen
Synthesis of Homoallylic Boronic Esters
This compound serves as a precursor for the synthesis of homoallylic boronic esters through palladium-catalyzed oxidative allylation . These esters are valuable intermediates in organic synthesis, enabling the construction of complex molecules with broad substrate scope.
Building Blocks in Organic Synthesis
As an unsymmetrical 1,1-bisboryl species, it acts as a synthetically important building block. It allows for sequential selective transformations of C–B bonds, leading to the creation of multifunctionalized molecules .
Suzuki–Miyaura Cross-Coupling Reactions
The compound is utilized in Suzuki–Miyaura cross-coupling reactions, a pivotal method in modern organic chemistry for forming C–C bonds. This application is particularly significant in the pharmaceutical industry for drug synthesis .
Photochemistry and Alkylboration
In the field of photochemistry, this compound contributes to the development of new methods for constructing C–C and C–heteroatom bonds. Additionally, it is used in alkylboration reactions, which are essential for the synthesis of various organic compounds .
Synthesis of Natural Products and Synthetic Drugs
The boron functionality of this compound is found in natural products and synthetic drugs, such as antibiotics and cancer treatment drugs. It enables the synthesis of boron-containing molecules that are critical in medicinal chemistry .
Tuning Viscoelastic Properties of Polymer Hydrogels
In materials science, it is used to adjust the viscoelastic properties of polymer hydrogels. These hydrogels have applications in drug delivery systems, where controlled insulin release is a key feature .
Wirkmechanismus
Target of Action
The primary target of 1,2-Bis((pinacolato)boryl)ethane is the allylic C–H bond in organic compounds . This bond is targeted due to its unique and high reactivity, making it a valuable synthon in contemporary organic synthesis .
Mode of Action
1,2-Bis((pinacolato)boryl)ethane interacts with its targets through a palladium-catalyzed oxidative allylation . This process involves the activation of the allylic C–H bond, leading to the formation of a π-allylpalladium species . With the addition of a silver salt, 1,2-Bis((pinacolato)boryl)ethane undergoes a deborylative transmetallation process to form an alkyl silver species . The π-allylpalladium intermediate then reacts with this intermediate by transmetallation to give a Pd-(α-boroalkyl) complex .
Biochemical Pathways
The action of 1,2-Bis((pinacolato)boryl)ethane affects the oxidative functionalization of allylic C–H bonds . This process is recognized as a powerful method for the construction of carbon–carbon or carbon–heteroatom bonds in a concise manner . The key allylpalladium intermediate formed in this process can undergo cross-coupling reactions with various nucleophiles .
Result of Action
The action of 1,2-Bis((pinacolato)boryl)ethane results in the synthesis of homoallylic organoboronic esters . These esters are highly valuable in organic synthesis due to their easy access to highly functionalized, complicated organoboron molecules .
Action Environment
The action, efficacy, and stability of 1,2-Bis((pinacolato)boryl)ethane can be influenced by various environmental factors. It may react when exposed to strong acids or strong oxidizing agents . It is soluble in water, alcohols, and ether solvents , which can also affect its action and stability.
Eigenschaften
IUPAC Name |
4,4,5,5-tetramethyl-2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28B2O4/c1-11(2)12(3,4)18-15(17-11)9-10-16-19-13(5,6)14(7,8)20-16/h9-10H2,1-8H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSJBRPOBMHZZNA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCB2OC(C(O2)(C)C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28B2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10467009 |
Source


|
| Record name | 1,3,2-Dioxaborolane, 2,2'-(1,2-ethanediyl)bis[4,4,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10467009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,2-Dioxaborolane, 2,2'-(1,2-ethanediyl)bis[4,4,5,5-tetramethyl- | |
CAS RN |
364634-18-4 |
Source


|
| Record name | 1,3,2-Dioxaborolane, 2,2'-(1,2-ethanediyl)bis[4,4,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10467009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[10-(Acryloyloxy)decyloxy]benzoic acid](/img/structure/B114792.png)
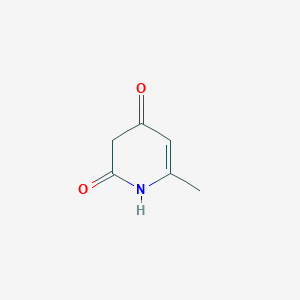
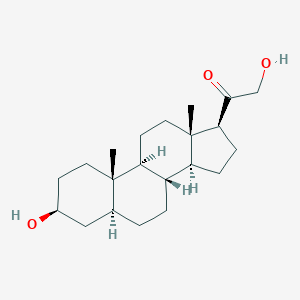
![5,5'-Dinitro[1,1'-biphenyl]-3,3'-dicarboxylic acid](/img/structure/B114804.png)
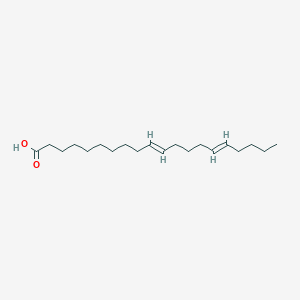
![[(Z)-4-[formyl-[(2-methyl-6-oxo-1H-pyrimidin-5-yl)methyl]amino]-3-[[(E)-2-[formyl-[(2-methyl-6-oxo-1H-pyrimidin-5-yl)methyl]amino]-5-(pyridine-3-carbonyloxy)pent-2-en-3-yl]disulfanyl]pent-3-enyl] pyridine-3-carboxylate](/img/structure/B114806.png)
